molecular formula C23H20N2O5S3 B11440996 N-(2-methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide

N-(2-methoxyphenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)acetamide

Cat. No.: B11440996
M. Wt: 500.6 g/mol
InChI Key: PDEFIZSRSQPGHQ-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzenesulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Methoxyphenyl Group: This step involves the substitution of a suitable leaving group with the methoxyphenyl group under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-PHENYLBENZYLAMINE: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    N-(4-Methoxybenzylidene)aniline: Similar in having a methoxy group but differs in the presence of an aniline moiety.

    4-Bromoacetanilide: Contains a bromo group and an acetanilide structure, differing significantly in its functional groups.

Uniqueness

N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H20N2O5S3

Molecular Weight

500.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N2O5S3/c1-15-9-11-16(12-10-15)33(27,28)22-23(30-21(25-22)19-8-5-13-31-19)32-14-20(26)24-17-6-3-4-7-18(17)29-2/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

PDEFIZSRSQPGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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